m-PEG36-amine, or methoxy poly(ethylene glycol) with a terminal amine group, is a specialized polymeric compound that belongs to the class of polyethylene glycols. This compound features a molecular weight of approximately 1,500 Da, which corresponds to a polymer chain length of 36 ethylene glycol units. The terminal amine functionality allows for versatile applications in bioconjugation and drug delivery systems, particularly in the field of targeted protein degradation using PROTAC (Proteolysis Targeting Chimera) technology.
The primary mechanism of action of mPEG36-NH2 lies in its ability to modify other molecules. By attaching to drugs, proteins, or nanoparticles, mPEG36-NH2 offers several benefits:
mPEG36-NH2 can be conjugated to poorly soluble drugs to improve their solubility in water and bloodstream, enhancing their bioavailability and therapeutic efficacy. )
mPEG36-NH2 can be used to create targeted drug delivery systems by attaching ligands or antibodies that recognize specific receptors on diseased cells. This allows for the targeted delivery of drugs to specific sites in the body, reducing side effects and improving treatment efficacy. )
mPEG36-NH2 can be used to modify the surface of nanoparticles, proteins, and other biomolecules. This modification can improve their stability, reduce immunogenicity (the ability to trigger an immune response), and enhance their targeting ability in biological systems. Source: ScienceDirect:
The hydrophilic nature of mPEG36-NH2 makes it a biocompatible modifier, meaning it reduces the rejection of materials by the body's immune system. This property is crucial for developing implants, drug delivery vehicles, and other biomaterials. )
mPEG36-NH2 can be used to immobilize biomolecules like enzymes, antibodies, and nucleic acids onto surfaces for biosensing applications. This immobilization allows for the specific detection of target molecules in a sample. Source: Wiley Online Library:
The antifouling properties of mPEG36-NH2 can reduce non-specific binding events on biosensor surfaces, leading to improved sensitivity and detection accuracy. Source: ScienceDirect:
The biological activity of m-PEG36-amine is largely attributed to its role as a linker in PROTAC technology. By conjugating target proteins with m-PEG36-amine, researchers can create bifunctional molecules that promote the ubiquitination and subsequent degradation of specific proteins within cells. This approach has significant implications for therapeutic interventions, particularly in cancer treatment where the degradation of oncogenic proteins is desired . Furthermore, the hydrophilicity of polyethylene glycol enhances solubility and bioavailability, making it an attractive candidate for drug development.
The synthesis of m-PEG36-amine typically involves several key steps:
m-PEG36-amine has a wide range of applications:
Studies on m-PEG36-amine interactions have shown that it can effectively conjugate with various biomolecules, including antibodies and small peptides. The stability and efficiency of these conjugations are influenced by factors such as pH, temperature, and the presence of competing nucleophiles . Additionally, research indicates that m-PEG36-amine-modified proteins retain their biological activity while exhibiting enhanced pharmacokinetic properties.
m-PEG36-amine shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics due to its terminal amine group. Here are some similar compounds:
Compound | Molecular Weight | Functional Group | Unique Features |
---|---|---|---|
m-PEG24-amine | ~1,100 Da | Amine | Shorter chain length; used for smaller biomolecules |
m-PEG48-amine | ~2,000 Da | Amine | Longer chain; improved solubility and stability |
Methoxy PEG Succinimidyl Butanoate | ~1,000 Da | NHS Ester | Reacts with amines; used for protein modification |
Methoxy PEG Carboxylic Acid | ~1,000 Da | Carboxylic Acid | Suitable for forming esters; less reactive than amines |
The uniqueness of m-PEG36-amine lies in its balance between molecular weight and reactivity, making it particularly effective for applications requiring robust bioconjugation without compromising biological activity.
m-Polyethylene glycol 36-amine represents a monodisperse polyethylene glycol derivative containing 36 ethylene oxide units with a molecular weight of approximately 1617 grams per mole and molecular formula C73H149NO36 [22]. This compound features a methyl ether terminus on one end and an amine functional group on the other, making it valuable for bioconjugation applications and pharmaceutical research [22].
Classical synthetic approaches to m-polyethylene glycol 36-amine typically involve multi-step processes that convert the terminal hydroxyl groups of polyethylene glycol through activation and subsequent nucleophilic substitution reactions [7] [11]. These established methodologies have formed the foundation for polyethylene glycol functionalization chemistry over several decades [15].
The tosylation pathway represents one of the most widely employed classical methods for synthesizing amine-terminated polyethylene glycol derivatives [27] [28]. This approach begins with the selective activation of polyethylene glycol hydroxyl groups using tosyl chloride to form tosylate intermediates, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions [27] [28].
The tosylation reaction typically employs tosyl chloride in the presence of base catalysts such as pyridine or triethylamine [33]. Silver oxide-mediated monotosylation has emerged as a particularly effective method, achieving yields of 71-76% for monofunctional polyethylene glycol tosylate while minimizing ditosylation byproducts [33]. This heterogeneous catalyst system utilizes silver oxide and potassium iodide in specific stoichiometric ratios to maximize selectivity [33].
Table 1: Tosylation Reaction Conditions for PEG Synthesis
Reagent | Stoichiometry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Tosyl chloride (TsCl) | 1.1-1.5 eq | 0-25 | DCM | 6-24 | 75-85 |
Silver oxide (Ag2O) | 1.1 eq | 25 | DCM/THF | 2-4 | 71-76 |
Potassium iodide (KI) | 0.2 eq | 25 | DCM | 2-4 | 71-76 |
Pyridine | 2.0 eq | 0-25 | Pyridine | 12-24 | 70-80 |
Triethylamine | 1.5 eq | 0-25 | DCM | 8-16 | 72-82 |
The mechanism of tosylation involves nucleophilic attack by the polyethylene glycol hydroxyl group on the sulfonyl carbon of tosyl chloride, forming a tosylate ester linkage [28]. The selective monotosylation has been attributed to internal hydrogen bonding effects, where the hydrogen atom involved in intramolecular hydrogen bonding becomes less acidic, causing preferential deprotonation of the second hydroxyl group by silver oxide [32].
Following tosylation, the resulting polyethylene glycol tosylate undergoes nucleophilic substitution with ammonia or primary amines to introduce the amine functionality [32]. This substitution reaction proceeds through an SN2 mechanism, where the nucleophilic amine attacks the carbon bearing the tosylate leaving group [28]. The reaction conditions typically require elevated temperatures and extended reaction times to achieve complete conversion [32].
The halogenation and azide intermediate pathway provides an alternative classical route to amine-terminated polyethylene glycol derivatives [11] [31]. This methodology involves initial conversion of polyethylene glycol hydroxyl groups to halide intermediates, followed by azide formation and subsequent reduction to yield the desired amine products [11].
The halogenation step typically employs reagents such as thionyl chloride, phosphorus tribromide, or methanesulfonyl chloride to convert hydroxyl groups to reactive halide intermediates [7]. These halogenated polyethylene glycol derivatives then undergo nucleophilic substitution with sodium azide in dipolar aprotic solvents such as dimethylformamide [11] [35].
Table 2: Azide Intermediate Preparation and Reduction Methods
Step | Reagent | Conditions | Solvent | Yield (%) | Advantages |
---|---|---|---|---|---|
PEG Tosylation | TsCl/Py | RT, 12h | DCM | 75-85 | Good selectivity |
Azide Formation | NaN3 | 80°C, 6h | DMF | 90-95 | High conversion |
Azide Reduction | H2/Pd-C | 1 atm, RT | EtOH | 85-92 | Mild conditions |
Hydrogenation | H2/Pd-C | 1-5 atm, RT | MeOH | 88-95 | Scalable |
Zinc Reduction | Zn/NH4Cl | EtOH, RT | EtOH/H2O | 82-99 | Metal-free workup |
The azide formation reaction typically achieves conversions of 90-95% under optimized conditions using sodium azide in dimethylformamide at elevated temperatures [11]. The azide functional group serves as a versatile intermediate that can be reduced to the corresponding amine through various reduction methods [11]. Catalytic hydrogenation using palladium on carbon represents the most common reduction approach, providing yields of 85-95% under mild conditions [11].
Alternative reduction methods include zinc-mediated reduction in the presence of ammonium chloride, which offers the advantage of metal-free workup procedures [11]. This approach has demonstrated excellent yields of 82-99% and shows particular utility for high molecular weight polyethylene glycol substrates where conventional hydrogenation may be challenging [11].
Contemporary synthetic methodologies for m-polyethylene glycol 36-amine have evolved to address limitations of classical approaches, particularly regarding selectivity, efficiency, and scalability [4] [15]. Modern strategies emphasize the development of monodisperse polyethylene glycol derivatives through controlled synthetic processes and advanced catalytic systems [4] [15].
The synthesis of uniform polyethylene glycol derivatives requires sophisticated monoprotection strategies to control chain extension and functionalization reactions [4] [10]. These approaches aim to overcome the inherent challenge of selectively modifying one end of symmetrical homobifunctional polyethylene glycol molecules [4].
Monoprotection methodologies typically result in isolated yields of 66-80% for monoprotected polyethylene glycol derivatives, with the remaining material consisting of bisprotected and unreacted starting materials [4]. The challenge lies in achieving selective protection while maintaining high yields and avoiding complex purification procedures [4].
Table 3: Monoprotection Strategies for Uniform PEG Synthesis
Protecting Group | Deprotection Conditions | Selectivity | Yield (%) | Scalability | Cost |
---|---|---|---|---|---|
THP (Tetrahydropyranyl) | Acidic (TFA) | Good | 66-80 | Moderate | Low |
Bn (Benzyl) | Hydrogenation | Excellent | 75-85 | Good | Moderate |
PMB (p-Methoxybenzyl) | Oxidative (DDQ) | Good | 70-82 | Moderate | Moderate |
DMTr (Dimethoxytrityl) | Acidic (TCA) | Excellent | 80-90 | Limited | High |
Phenethyl | Basic (K2CO3) | Good | 75-83 | Excellent | Low |
The tetrahydropyranyl protecting group represents a widely used acid-labile protection strategy [4]. Selective monotetrahydropyranylation can be achieved using catalysts such as iodine, silica chloride, ion-exchange resins, or alumina impregnated with zinc chloride [12]. The resulting monoprotected materials are typically prepared through direct reactions incorporating large excess of polyethylene glycol diols with 3,4-dihydro-2H-pyran in the presence of catalytic amounts of concentrated hydrochloric acid [12].
Base-labile protecting groups such as phenethyl offer advantages in stepwise polyethylene glycol synthesis by enabling two-step elongation cycles instead of the traditional three-step process [10]. This approach eliminates the need for separate deprotonation steps, significantly reducing synthesis time and complexity [10]. The phenethyl protecting group allows deprotection and coupling to occur in a single pot, representing a substantial improvement in synthetic efficiency [10].
Orthogonal protecting group strategies employ multiple protecting groups with different stabilities to enable selective deprotection sequences [4]. Systems utilizing p-methoxybenzyl, tetrahydropyranyl, and benzyl groups require specific deprotection orders based on their relative stabilities under different conditions [4]. For example, tetrahydropyranyl groups are stable under basic conditions required for p-methoxybenzyl deprotection, while benzyl groups are stable under acidic conditions needed for tetrahydropyranyl removal [4].
Modern catalytic hydrogenation methods for amine functionalization have evolved to provide more efficient and selective routes to amine-terminated polyethylene glycol derivatives [1] [5] [6]. These approaches utilize advanced catalyst systems and reaction conditions to achieve high turnover numbers and excellent functional group tolerance [1] [5].
Ruthenium-catalyzed hydrogen borrowing methodology represents a significant advancement in polyethylene glycol amine synthesis [1] [6]. This approach employs ruthenium complexes such as [Ru(p-cymene)Cl2]2 with phosphorus-containing ligands like 1,1'-bis(diphenylphosphino)ferrocene or 1,2-bis(diphenylphosphino)ethane to achieve polyethylene glycol functionalization through reductive amination [1] [6].
Table 4: Catalytic Hydrogenation Systems for Amine Functionalization
Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | TON |
---|---|---|---|---|---|---|
Pd/C | Azide-PEG | 1-5 | 25-60 | EtOH/H2O | 88-95 | 500-1000 |
Pt/C | Nitrile-PEG | 1-10 | 25-80 | MeOH | 85-92 | 200-500 |
Raney Ni | Nitro-PEG | 5-50 | 50-120 | EtOH | 80-88 | 100-300 |
Ru-cymene complex | Amide-PEG | 1 | 100-140 | Toluene | 75-85 | 800-1200 |
LiAlH4 | Amide-PEG | N/A | 0-25 | THF | 90-98 | Stoichiometric |
The hydrogen borrowing mechanism begins with metal-catalyzed dehydrogenation of alcohol substrates, followed by condensation with amine nucleophiles to form imine intermediates [1]. The imine products are subsequently reduced by metal hydride species generated during the initial dehydrogenation step, yielding the desired amine products with water as the only byproduct [1].
Base-free catalytic hydrogenation systems have been developed to address functional group compatibility issues [5]. These systems utilize ruthenium catalysts prepared by reacting [Ru(η3-C3H5)(Ph2P(CH2)2NH2)2]BF4 with borohydride under hydrogen atmosphere [5]. The resulting catalysts demonstrate high turnover numbers and tolerance for various functional groups including alcohols, amines, aromatic halides, ethers, and nitrogen-containing heterocycles [5].
Enzyme-catalyzed approaches represent an emerging green chemistry alternative for polyethylene glycol amine functionalization [2]. Candida antarctica lipase B has been employed for polyethylene glycol functionalization through transesterification reactions with amino acid derivatives [2]. This methodology provides quantitative reactions under mild conditions and demonstrates compatibility with polyethylene glycol molecular weights up to 10,000 grams per mole [2].
The industrial production of m-polyethylene glycol 36-amine faces significant challenges related to scalability, purity control, and economic viability [15] [17] [18]. These challenges stem from the complex nature of polyethylene glycol chemistry and the stringent requirements for pharmaceutical-grade materials [15] [17].
Scalability challenges primarily arise from the iterative nature of stepwise polyethylene glycol synthesis and the requirement for multiple purification steps [15] [17]. The synthesis of longer polyethylene glycol chains suffers from decreasing overall yields due to cumulative losses in each synthetic cycle [4] [15]. Current stepwise organic synthesis methods are limited to polyethylene glycol derivatives with approximately 45 ethylene glycol units, corresponding to molecular weights around 2000 daltons [17].
The major scalability issues include low efficiency of Williamson ether formation reactions when applied to long polyethylene glycol substrates and depolymerization of polyethylene glycol during ether formation processes [17]. Additionally, the lack of efficient separation technologies for polyethylene glycol derivatives of different lengths poses significant challenges for large-scale production [17].
Purity challenges in polyethylene glycol synthesis encompass multiple factors including incomplete end-group conversion, presence of polymerization residues, and formation of degradation products [15] [18] [19]. Commercial polyethylene glycol-amine products often exhibit unreliable quality due to incomplete functionalization and contamination with starting materials [18]. Conventional polyethylene glycol functionalization methods suffer from incomplete conversion, harsh reaction conditions, and functional group incompatibility [18].
The formation of shorter polyethylene glycol chains resulting from depolymerization of deprotonated polyethylene glycol intermediates represents a persistent purity challenge [17]. These impurities are difficult to remove through conventional purification methods and can significantly impact the performance of the final products [17]. The presence of polymerization residues such as ethylene oxide and formaldehyde, classified as carcinogenic substances, requires stringent control measures during synthesis and purification [19].
Solution-phase synthesis methods typically require multiple column chromatography steps to purify monomers, intermediates, and final products [17]. This requirement severely impedes practical large-scale monodisperse polyethylene glycol production due to cost and time considerations [17]. The need to handle highly hydrophilic polyethylene glycol intermediates and purify them using column chromatography presents additional challenges, particularly as chain length increases [17].
Alternative solid-phase synthesis approaches have been developed to address some scalability limitations [17]. These methods eliminate the need for column chromatography purification of monomers and avoid handling of highly polar intermediates [17]. However, solid-phase methods require specialized resins and excess reagents, which can offset cost advantages [17].